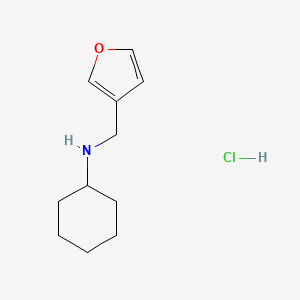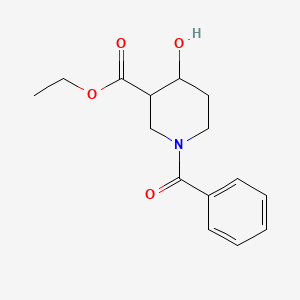
Methyl 3-phenyl-but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl beta-methylcinnamate is an organic compound with the molecular formula C11H12O2. It is a methyl ester derivative of beta-methylcinnamic acid and is known for its pleasant, aromatic odor. This compound is found naturally in various plants and is used in the flavor and fragrance industries due to its sweet, balsamic scent reminiscent of cinnamon and strawberries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl beta-methylcinnamate can be synthesized through several methods. One common approach is the Heck reaction, which involves the coupling of bromobenzenes with methyl acrylate in the presence of a palladium catalyst and a base. This reaction is typically carried out in an undivided cell with isopropyl alcohol as the solvent .
Another method involves the Fischer esterification of beta-methylcinnamic acid with methanol in the presence of an acid catalyst. This reaction is conducted under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
Industrial production of methyl beta-methylcinnamate often employs the Heck reaction due to its efficiency and scalability. The use of electro-organic methods has also been explored to make the process more environmentally friendly by eliminating toxic solvents and reducing waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl beta-methylcinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-methylcinnamic acid.
Reduction: Reduction can yield beta-methylcinnamyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Beta-methylcinnamic acid.
Reduction: Beta-methylcinnamyl alcohol.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl beta-methylcinnamate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives.
Biology: It has been studied for its antimicrobial properties against pathogenic fungi and bacteria.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the flavor and fragrance industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of methyl beta-methylcinnamate involves its interaction with cellular components. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . In bacteria, it targets enzymes involved in fatty acid synthesis, inhibiting bacterial growth .
Comparación Con Compuestos Similares
Methyl beta-methylcinnamate can be compared with other cinnamate derivatives such as:
Methyl cinnamate: Similar in structure but lacks the beta-methyl group, resulting in different chemical properties and applications.
Ethyl cinnamate: An ethyl ester derivative with similar uses in the flavor and fragrance industries.
Beta-methylcinnamic acid: The parent acid of methyl beta-methylcinnamate, used in similar applications but with different reactivity due to the absence of the ester group.
Methyl beta-methylcinnamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
5440-87-9 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
methyl (Z)-3-phenylbut-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8- |
Clave InChI |
TYXHBFGDAZRKNT-HJWRWDBZSA-N |
SMILES isomérico |
C/C(=C/C(=O)OC)/C1=CC=CC=C1 |
SMILES canónico |
CC(=CC(=O)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



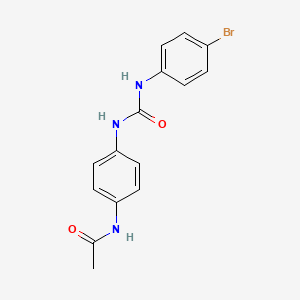

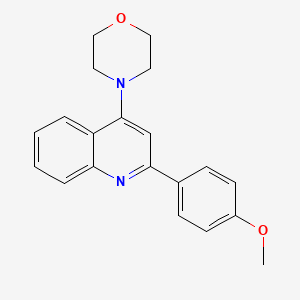


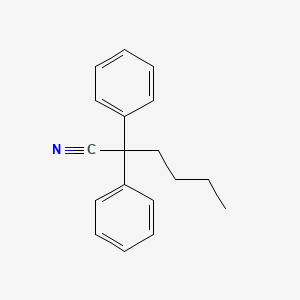
![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)
![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)
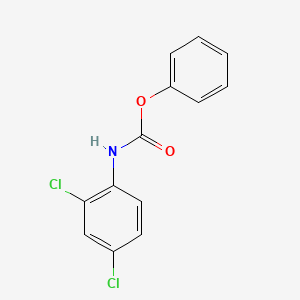
![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)
